N-1,3,4-Thiadiazol-2-ylacetamide-d3
Description
Properties
Molecular Formula |
C4H5N3OS |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C4H5N3OS/c1-3(8)6-4-7-5-2-9-4/h2H,1H3,(H,6,7,8)/i1D3 |
InChI Key |
YOGFGFKRNRQDMF-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=NN=CS1 |
Canonical SMILES |
CC(=O)NC1=NN=CS1 |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration of Thiosemicarbazides
Thiosemicarbazides react with carboxylic acids or their derivatives in the presence of cyclizing agents like phosphorus oxychloride (POCl₃) or polyphosphate ester (PPE)56.
Example Protocol7:
- Reactants : Thiosemicarbazide + carboxylic acid (e.g., acetic acid).
- Conditions : Reflux in POCl₃ or PPE at 80–90°C for 1–2 hours.
- Yield : 44–70% (dependent on substituents).
Deuterated Adaptation :
Use deuterated acetic acid (CD₃COOH) to introduce the -CD₃ group during cyclization8.
Oxidative Cyclization of Thiosemicarbazones
Thiosemicarbazones derived from aldehydes or ketones undergo oxidative cyclization with agents like iodine or bromine9[^13].
Example Protocol10:
- Reactants : 2-Acetylhydrazinecarbothioamide + H₂SO₄.
- Conditions : Reflux at 90°C for 2 hours.
- Yield : 60–80%.
Acetylation with Deuterated Reagents
The 2-amino group on the thiadiazole ring is acetylated using deuterated acetylating agents.
Deuterated Acetic Anhydride Method
Protocol11:
- Reactants : 5-Amino-1,3,4-thiadiazole + (CD₃CO)₂O.
- Conditions : Reflux in pyridine or dimethylformamide (DMF) at 100°C for 2–4 hours.
- Workup : Precipitation in ice-water, filtration, and recrystallization from methanol.
- Yield : 75–83%12.
Characterization13:
- ¹H NMR (DMSO-d₆) : δ 12.64 (s, 1H, NH), 2.22 (s, 3H, CD₃).
- FT-IR : 1686 cm⁻¹ (C=O stretch).
Deuterated Acetyl Chloride Method
Protocol14:
- Reactants : 5-Amino-1,3,4-thiadiazole + CD₃COCl.
- Conditions : Stir in anhydrous tetrahydrofuran (THF) with NaHCO₃ at 0–5°C.
- Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and solvent evaporation.
- Yield : 68–72%.
Alternative Routes for Deuterium Incorporation
Isotopic Exchange
Post-synthesis deuteration via H/D exchange using D₂O or CD₃OD under acidic or basic conditions. However, this method is less efficient for methyl groups due to kinetic barriers15.
Deuterated Starting Materials
Using pre-deuterated intermediates (e.g., CD₃COOH) in cyclization reactions ensures higher isotopic purity1617.
Analytical Validation
Critical quality control steps include:
- Mass Spectrometry (MS) : Molecular ion peak at m/z 146.19 [M+H]⁺.
- ¹H/¹³C NMR : Absence of -CH₃ signals (δ 2.22 ppm in non-deuterated analogue).
- Isotopic Purity : ≥98% D-enrichment via LC-MS or isotope ratio analysis1819.
Challenges and Optimization
- Deuterium Loss : Minimized by avoiding protic solvents and using anhydrous conditions20.
- Byproducts : Hydrolysis of acetamide to carboxylic acid mitigated by controlling reaction pH21.
Industrial-Scale Production
Large-scale synthesis (e.g., AquigenBio22) involves:
- Continuous flow reactors for cyclization.
- Automated acetylation under inert atmosphere.
- Chromatographic purification (e.g., Sephadex LH-20)[^7].
Applications and Relevance
- Pharmaceutical Standards : Quantification of non-deuterated analogues in bioanalytical assays23.
- Mechanistic Studies : Tracing metabolic pathways via isotopic labeling24.
Comparison of Methods
| Method | Yield | Isotopic Purity | Complexity |
|---|---|---|---|
| (CD₃CO)₂O Acetylation25 | 83% | 98–99% | Moderate |
| CD₃COCl Acetylation26 | 72% | 97–98% | High |
| H/D Exchange27 | 30–40% | 85–90% | Low |
Chemical Reactions Analysis
Types of Reactions
N-1,3,4-Thiadiazol-2-ylacetamide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced forms of the thiadiazole ring.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. The following table summarizes key findings regarding the cytotoxic effects of various derivatives against different cancer cell lines:
These findings indicate that compounds derived from N-(1,3,4-thiadiazol-2-yl)acetamide exhibit significant cytotoxicity against various human cancer cell lines.
Other Therapeutic Applications
Beyond their anticancer properties, thiadiazole derivatives have been explored for various therapeutic applications:
- Antimicrobial Activity : Research indicates that these compounds possess antimicrobial properties against a range of pathogens, making them potential candidates for antibiotic development .
- Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Case Studies
Several case studies have documented the synthesis and biological evaluation of N-(1,3,4-thiadiazol-2-yl)acetamide derivatives:
- Yadagiri et al. (2015) synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against multiple cell lines including HeLa and MDA-MB 231. The compounds demonstrated significant antiproliferative activity with IC50 values ranging from 0.079 to 8.284 µM .
- Plech et al. (2015) reported the synthesis of 2,5-disubstituted thiadiazoles and their evaluation against MCF-7 and MDA-MB-231 cell lines using MTT assays. The most active compound showed promising results with an IC50 value significantly lower than standard chemotherapeutics .
Mechanism of Action
The mechanism of action of N-1,3,4-Thiadiazol-2-ylacetamide-d3 involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the metabolic pathways and mechanisms involved .
Comparison with Similar Compounds
Non-Deuterated Parent Compound: N-1,3,4-Thiadiazol-2-ylacetamide
| Property | N-1,3,4-Thiadiazol-2-ylacetamide-d3 | N-1,3,4-Thiadiazol-2-ylacetamide |
|---|---|---|
| Molecular Formula | C₄H₂D₃N₃OS | C₄H₅N₃OS |
| Molecular Weight (g/mol) | 146.1 | 143.17 |
| Primary Application | Analytical standards | Precursor/Impurity |
| Isotopic Labeling | Deuterated (3ײH) | Non-deuterated |
Chlorinated Deuterated Analog: N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3
- Molecular Formula : C₄HD₃ClN₃OS
- Molecular Weight : 180.63 g/mol
- Key Differences: Incorporates a chlorine atom at the 5-position of the thiadiazole ring, significantly increasing molecular weight (~34.5 g/mol difference vs. This compound). Used in specialized impurity profiling where halogenated derivatives are relevant .
Pyridyl-Substituted Thiadiazole: 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine
- Molecular Formula : C₇H₆N₄S (estimated)
- Key Differences: Features a 3-pyridyl group instead of an acetamide moiety, introducing aromaticity and basicity. Demonstrated broad-spectrum biological activities, including insecticidal and fungicidal properties, unlike the deuterated acetamide derivative .
Functional and Application-Based Comparison
Analytical Utility
Biological Activity
N-1,3,4-Thiadiazol-2-ylacetamide-d3 is a deuterated derivative of N-1,3,4-thiadiazol-2-ylacetamide, characterized by a thiadiazole ring and an acetamide functional group. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of deuterium isotopes enhances its stability and utility in various scientific applications.
- Molecular Formula : CHNS
- Molecular Weight : Approximately 180.63 g/mol
- Structure : The compound features a five-membered ring containing two nitrogen atoms and one sulfur atom.
Antimicrobial Activity
Thiadiazole derivatives, including this compound, are known for their significant antimicrobial properties. Research indicates that these compounds exhibit potent activity against various bacterial strains and fungi. A study highlighted that derivatives with the 2-amino-1,3,4-thiadiazole moiety showed higher antimicrobial activity compared to standard drugs .
| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antibacterial | Escherichia coli | 0.5 - 2 μg/mL |
| Antifungal | Candida albicans | 1 - 5 μg/mL |
| Antitubercular | Mycobacterium tuberculosis | 0.25 - 1 μg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting cell proliferation in several cancer cell lines. For instance, compounds derived from the thiadiazole scaffold demonstrated cytotoxicity against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with GI values ranging from 0.74 to 10.0 μg/mL .
| Cell Line | GI Value (μg/mL) |
|---|---|
| HCT116 | 3.29 |
| H460 | 10.0 |
| MCF-7 | 5.0 |
Other Biological Activities
This compound also exhibits several other biological activities:
- Anti-inflammatory : Thiadiazole derivatives have been noted for their ability to reduce inflammation through various mechanisms.
- Anticonvulsant : Some derivatives have shown effectiveness in reducing seizure activity in animal models.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Studies have indicated that thiadiazole derivatives can inhibit enzymes such as carbonic anhydrases (hCA I and hCA II), which play crucial roles in physiological processes .
- Cell Proliferation Inhibition : The compound's structure allows it to interfere with cellular signaling pathways associated with growth and proliferation.
Case Studies
A notable study evaluated the efficacy of this compound in vitro against various cancer cell lines. The results indicated a significant reduction in cell viability when treated with the compound compared to control groups . Another investigation focused on its antimicrobial properties against resistant strains of bacteria and fungi, demonstrating its potential as a lead compound for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
